1-(4-Fluorophenyl)piperidin-4-ol
Overview
Description
1-(4-Fluorophenyl)piperidin-4-ol is an organic compound characterized by a piperidine ring substituted with a hydroxyl group at the fourth position and a fluorophenyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)piperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable processes, such as catalytic hydrogenation or continuous flow chemistry. These methods ensure higher yields and purity, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-(4-fluorophenyl)piperidin-4-one.
Reduction: Formation of various piperidine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)piperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)piperidin-4-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and fluorophenyl moiety play crucial roles in binding to receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)piperidin-4-ol
- 1-(4-Methylphenyl)piperidin-4-ol
- 1-(4-Bromophenyl)piperidin-4-ol
Comparison: 1-(4-Fluorophenyl)piperidin-4-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to certain targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1-(4-fluorophenyl)piperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROULXCNJEQELQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302517 | |
Record name | 1-(4-Fluorophenyl)-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681481-96-9 | |
Record name | 1-(4-Fluorophenyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=681481-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-4-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501302517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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